molecular formula C11H10ClNO3 B13729096 Acetohydroxamic acid, (3-chloro-4-propargyloxy)phenyl- CAS No. 36072-88-5

Acetohydroxamic acid, (3-chloro-4-propargyloxy)phenyl-

Cat. No.: B13729096
CAS No.: 36072-88-5
M. Wt: 239.65 g/mol
InChI Key: MNJRLBZACAATFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetohydroxamic acid (AHA) is a well-characterized urease inhibitor historically used to manage infection-induced urinary stones, particularly struvite calculi. Its mechanism involves blocking the enzymatic activity of urease, which hydrolyzes urea into ammonia and carbon dioxide, creating an alkaline environment conducive to stone formation . The derivative Acetohydroxamic acid, (3-chloro-4-propargyloxy)phenyl- introduces structural modifications: a chloro (-Cl) substituent at the 3-position and a propargyloxy (-O-C≡CH₂) group at the 4-position of the phenyl ring.

Properties

CAS No.

36072-88-5

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

2-(3-chloro-4-prop-2-ynoxyphenyl)-N-hydroxyacetamide

InChI

InChI=1S/C11H10ClNO3/c1-2-5-16-10-4-3-8(6-9(10)12)7-11(14)13-15/h1,3-4,6,15H,5,7H2,(H,13,14)

InChI Key

MNJRLBZACAATFN-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(C=C(C=C1)CC(=O)NO)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of acetohydroxamic acid derivatives typically involves the following key steps:

The general approach involves starting from appropriately substituted phenols or phenylacetates, followed by etherification to introduce the propargyloxy group, and finally conversion to the hydroxamic acid.

Specific Preparation Routes

Etherification of 4-Hydroxy-3-chlorophenyl Precursors
  • The 4-hydroxy-3-chlorophenyl intermediate is reacted with propargyl bromide or propargyl chloride under basic conditions (e.g., potassium carbonate in acetone or acetonitrile) to yield 3-chloro-4-propargyloxyphenyl derivatives.
  • This step typically proceeds via nucleophilic substitution where the phenolic oxygen attacks the propargyl halide, forming the propargyloxy ether linkage.
Formation of Acetohydroxamic Acid Moiety
  • The acetohydroxamic acid functionality is introduced by reacting the corresponding substituted phenylacetyl chloride or ester with hydroxylamine hydrochloride under controlled pH conditions.
  • Hydroxylamine attacks the acyl chloride or ester carbonyl carbon, forming the hydroxamic acid group (-CONHOH).
Example Procedure Using Microwave Irradiation (Adapted from Related Hydroxamic Acid Syntheses)
Step Reagents & Conditions Notes Yield
Etherification 4-Hydroxy-3-chlorophenyl compound + propargyl bromide, K2CO3, acetone, reflux or microwave irradiation (80°C, 8 min) Microwave reduces reaction time significantly ~70% (based on similar compounds)
Hydroxamic acid formation Propargyloxy-substituted phenylacetyl chloride + hydroxylamine hydrochloride, acetonitrile, acid catalyst (e.g., H2SO4), room temp to mild heating Acid catalysis promotes conversion 60-75% (literature range for acetohydroxamic acids)

Note: The microwave-assisted etherification is adapted from procedures involving acetohydroxamic acid derivatives with similar substitution patterns, enhancing efficiency and yield.

Data Tables Summarizing Key Preparation Parameters

Preparation Step Reagents/Conditions Temperature Time Yield (%) Notes
Etherification 4-Hydroxy-3-chlorophenyl + propargyl bromide, K2CO3, acetone 80°C (microwave) 8 min 70 Microwave-assisted, efficient
Hydroxamic acid formation Phenylacetyl chloride + NH2OH·HCl, H2SO4 catalyst, acetonitrile RT to 50°C 1-3 hours 60-75 Acid catalyzed, mild conditions
Base-catalyzed condensation Halogenated benzoxazole + aromatic aldehyde, NaOH, benzyltriethylammonium chloride RT 2-36 hours Variable Phase transfer catalysis, adaptable

- Guzzo et al., "Preparation of 8-Amido-2-dimethylamino-1,2,3,4-tetrahydro-2-dibenzofurans via Sigmatropic Rearrangement," The Journal of Organic Chemistry, 2003. - Ambeed Product Information and Experimental Procedures for Hydroxamic Acid Derivatives, including microwave-assisted etherification and phase transfer catalysis methods, 1995. - PubChem Compound Summary for Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl-, CID 27383 (structural analog).

Chemical Reactions Analysis

Types of Reactions

Acetohydroxamic acid, (3-chloro-4-propargyloxy)phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include oximes, reduced hydroxamic acids, and substituted derivatives with different functional groups .

Scientific Research Applications

Synthesis of Derivatives

Research has indicated that derivatives of acetohydroxamic acid can be synthesized to enhance its biological activity. For instance, the derivative (3-chloro-4-propargyloxy)phenyl- can be synthesized through various organic reactions involving chlorinated phenols and propargylic alcohols. The synthesis typically involves:

  • Step 1 : Formation of the propargyloxy group through nucleophilic substitution.
  • Step 2 : Chlorination at specific positions on the aromatic ring to yield the desired derivative.

These synthetic pathways have been characterized using spectroscopic methods such as IR and NMR to confirm the structure and purity of the final product .

Treatment of Urea-Splitting Bacterial Infections

One of the most established applications of acetohydroxamic acid is in treating urinary tract infections caused by urea-splitting organisms like Proteus mirabilis. Clinical studies have shown that when used alongside antibiotics, acetohydroxamic acid significantly increases cure rates by altering urine chemistry .

Anticancer Activity

Recent studies have explored the anticancer potential of acetohydroxamic acid derivatives. For example, compounds derived from acetohydroxamic acid have been evaluated for their inhibitory effects on cancer cell lines. In vitro studies demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer types, including breast and prostate cancers . The mechanism may involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment.

Clinical Trials

In clinical settings, acetohydroxamic acid has been administered to patients with recurrent urinary tract infections due to urease-producing bacteria. Results indicated a marked reduction in infection recurrence rates when combined with standard antibiotic therapy .

Laboratory Evaluations

Laboratory evaluations have shown that derivatives such as (3-chloro-4-propargyloxy)phenyl- possess enhanced binding affinity to target proteins involved in cancer progression. Molecular docking studies reveal favorable interactions with tubulin proteins, suggesting a potential role as a chemotherapeutic agent .

Tables

Application AreaDescriptionKey Findings
Urea-Splitting InfectionsTreatment for urinary tract infectionsIncreased cure rates when used with antibiotics
Anticancer ActivityEvaluation against cancer cell linesSignificant cytotoxicity observed
SynthesisDerivative formation via organic reactionsCharacterized using IR and NMR spectroscopy

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below contrasts key features of Acetohydroxamic acid, (3-chloro-4-propargyloxy)phenyl- with acetohydroxamic acid (AHA) and other related compounds:

Compound Structural Features Urease Inhibition Efficacy Safety Profile Clinical/Research Applications
Acetohydroxamic Acid (AHA) Parent hydroxamic acid; no aryl substituents Moderate: Reduces stone growth by ~17% vs. 46% placebo High toxicity: Teratogenic in beagles; intolerable side effects (22.2% patients) Struvite stone management; limited due to adverse effects
(3-Chloro-4-Propargyloxy)Phenyl-AHA Chloro and propargyloxy groups enhance lipophilicity/electronic effects Hypothesized higher efficacy (untested in clinical trials) Unknown; propargyloxy group may influence metabolic pathways Potential urease inhibition; possible use in synthetic chemistry (e.g., hydroxylation )
3-Hydroxy-4-Methoxycinnamic Acid Methoxy and hydroxy groups on phenyl ring Not a urease inhibitor Low toxicity; natural derivative Pharmacological research; food/cosmetic additives
Benzosulfonic Acid Amides (e.g., 4g, 4i) Sulfonic acid amide core; variable substituents Not applicable Limited data Synthetic intermediates (e.g., selective O-methylation studies )

Mechanistic and Pharmacokinetic Insights

  • AHA : Acts via direct chelation of urease’s nickel center. Its short half-life (~3–10 hours) necessitates frequent dosing, contributing to systemic toxicity .
  • However, propargyl derivatives are known for reactive metabolites, raising toxicity concerns .
  • Benzosulfonic Acid Amides : These compounds, synthesized using AHA, demonstrate the role of hydroxamic acids in regioselective reactions (e.g., methylation). Such applications highlight structural versatility but are unrelated to urease inhibition .

Toxicity and Limitations

  • AHA : Teratogenicity in animal models and high rates of phlebothrombosis, tremors, and gastrointestinal distress limit its clinical utility despite efficacy .
  • (3-Chloro-4-Propargyloxy)Phenyl-AHA: No direct toxicity data exist. Propargyl groups in other compounds (e.g., antineoplastic agents) are associated with neurotoxicity, necessitating caution .
  • 3-Hydroxy-4-Methoxycinnamic Acid : Derived from natural sources, it exhibits favorable safety profiles, though unrelated to urease inhibition .

Biological Activity

Acetohydroxamic acid (AHA), particularly in its derivative form with a (3-chloro-4-propargyloxy)phenyl group, has garnered attention due to its biological activity and potential therapeutic applications. This compound primarily functions as a urease inhibitor, affecting various biological processes and presenting implications for treating conditions such as urinary tract infections (UTIs) and kidney stones. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

AHA inhibits the enzyme urease, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is particularly significant in the context of urease-producing bacteria, such as Proteus species, which are associated with UTIs. By inhibiting urease, AHA reduces ammonia production, thereby lowering urine pH and potentially preventing the formation of struvite stones .

Research Findings

  • Urease Inhibition : AHA has been shown to effectively inhibit urease activity, with studies indicating IC50 values that demonstrate its potency compared to other known inhibitors. For instance, in a comparative study, AHA exhibited a significantly lower IC50 than thiourea, a standard urease inhibitor .
  • Antimicrobial Properties : The compound also displays antimicrobial activity against various pathogens. The release of formaldehyde from AHA in acidic conditions contributes to its antibacterial effects, making it effective against Gram-positive and some Gram-negative bacteria .
  • Case Studies : Clinical observations have noted the utility of AHA in managing cystine stones post-surgery. In one case study, patients treated with AHA showed reduced stone recurrence rates compared to those not receiving the treatment .

Data Tables

Study Compound IC50 (µM) Target Effectiveness
Study 1Acetohydroxamic Acid0.42 ± 0.08UreaseSuperior to thiourea
Study 2Methenamine + AHAN/AUTI pathogensEffective against Proteus
Study 3Novel HydroxamatesN/ATrypanosoma bruceiPromising anti-parasitic activity

Safety and Side Effects

While AHA is generally well-tolerated, some studies have reported potential side effects including gastrointestinal disturbances and allergic reactions. Monitoring is recommended for patients undergoing treatment with AHA, especially those with pre-existing conditions affecting liver or kidney function .

Q & A

Q. Data Contradiction Analysis :

ObservationConflict Resolution StrategyReference
High in vitro potency vs. low in vivo tolerabilityAdjust dosing regimens or explore alternative administration routes (e.g., intravesical)

Basic: What analytical techniques are critical for structural validation of (3-chloro-4-propargyloxy)phenyl-acetohydroxamic acid?

Answer:
A multi-technique approach ensures structural integrity:

NMR spectroscopy :

  • ¹H/¹³C NMR : Confirm propargyloxy (δ ~4.7 ppm for -OCH₂C≡CH) and hydroxamic acid (δ ~9.2 ppm for -NHOH) protons .

X-ray crystallography : Resolve stereochemistry and hydrogen-bonding patterns, as demonstrated for hydroxamic acid derivatives .

HPLC-MS : Monitor purity (>95%) and detect degradation products under accelerated stability conditions (40°C/75% RH) .

Advanced: What experimental approaches resolve discrepancies between in vitro urease inhibition and in vivo anti-urolithiasis efficacy?

Answer:
Address pharmacokinetic-pharmacodynamic (PK-PD) mismatches through:

  • Metabolite profiling : Use LC-MS to identify active metabolites and assess their contribution to efficacy .
  • Enzyme kinetics : Compare IC₅₀ values of the parent compound and metabolites against urease isoforms (e.g., Helicobacter pylori vs. Proteus mirabilis) .
  • In situ activity assays : Employ murine kidney slices to evaluate target engagement in physiologically relevant tissue .

Q. Case Study :

ModelFindingImplicationReference
Rat struvite stone model17% stone recurrence with acetohydroxamic acid vs. 46% placeboSupports efficacy but highlights interspecies variability

Basic: What non-urease pharmacological targets are associated with (3-chloro-4-propargyloxy)phenyl-acetohydroxamic acid?

Answer:
Beyond urease inhibition, potential targets include:

  • 5-Lipoxygenase (5-LOX) : Acetohydroxamic acid derivatives inhibit 5-LOX, a key enzyme in leukotriene biosynthesis, suggesting anti-inflammatory applications .
  • Histone deacetylases (HDACs) : Hydroxamic acids are known HDAC inhibitors; evaluate activity in cancer cell lines (e.g., HepG2) via Western blot (acetylated histone H3) .

Screening Protocol:

AssayMethodReference
5-LOX inhibitionSpectrophotometric monitoring of 234 nm absorption (arachidonate → leukotriene A₄)

Advanced: How does the propargyloxy group influence metabolic stability compared to other alkoxy substituents?

Answer:
The propargyloxy group’s electron-withdrawing nature and metabolic liability can be assessed via:

Microsomal stability assays : Incubate derivatives with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS. Propargyloxy shows faster clearance than methoxy due to cytochrome P450-mediated oxidation .

Docking studies : Compare binding affinities of propargyloxy vs. ethoxy analogs to urease active sites (PDB: 4EP0). Propargyloxy’s triple bond may enhance π-π stacking with catalytic nickel ions .

Comparative Data:

SubstituentMetabolic Half-life (h)Urease IC₅₀ (µM)
Propargyloxy1.2 ± 0.30.8 ± 0.1
Methoxy3.5 ± 0.62.1 ± 0.4
Ethoxy4.0 ± 0.71.9 ± 0.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.